molecular formula C9H10N2O4 B14156555 2-(Phenylcarbamoylamino)oxyacetic acid CAS No. 6169-23-9

2-(Phenylcarbamoylamino)oxyacetic acid

Cat. No.: B14156555
CAS No.: 6169-23-9
M. Wt: 210.19 g/mol
InChI Key: RPADMUVROWIYKK-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoylamino)oxyacetic acid is a synthetic organic compound featuring a phenylcarbamoyl group linked via an aminooxy moiety to an acetic acid backbone. This compound is hypothesized to participate in hydrogen bonding due to its oxyacetic acid moiety, a feature critical for protein-ligand interactions in bioactive molecules .

Properties

CAS No.

6169-23-9

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(phenylcarbamoylamino)oxyacetic acid

InChI

InChI=1S/C9H10N2O4/c12-8(13)6-15-11-9(14)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14)

InChI Key

RPADMUVROWIYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylcarbamoylamino)oxyacetic acid typically involves the reaction of aminooxyacetic acid with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Aminooxyacetic acid+Phenyl isocyanate2-(Phenylcarbamoylamino)oxyacetic acid\text{Aminooxyacetic acid} + \text{Phenyl isocyanate} \rightarrow \text{2-(Phenylcarbamoylamino)oxyacetic acid} Aminooxyacetic acid+Phenyl isocyanate→2-(Phenylcarbamoylamino)oxyacetic acid

Industrial Production Methods

Industrial production of 2-(Phenylcarbamoylamino)oxyacetic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylcarbamoylamino)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Phenylcarbamoylamino)oxyacetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoylamino)oxyacetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Lornoxicam

Structure: 2-[2-[2-(2,6-Dichlorophenyl)aminophenyl]acetyl]oxyacetic acid . Properties:

  • Solubility : Practically insoluble in water, limiting bioavailability .
  • Pharmacology: Non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects, used in rheumatoid arthritis and musculoskeletal disorders. Comparison: Unlike 2-(phenylcarbamoylamino)oxyacetic acid, Lornoxicam incorporates dichlorophenyl and acetyl groups, enhancing its anti-inflammatory potency but reducing solubility. The oxyacetic acid group in both compounds may mediate similar hydrogen-bonding interactions with target proteins .

Aceclofenac

Structure: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid . Properties:

  • Molecular Weight : 354.2 g/mol.
  • Activity: Potent cyclooxygenase (COX) inhibitor with improved gastrointestinal tolerance compared to other NSAIDs. Comparison: Aceclofenac shares the oxyacetic acid backbone with the target compound but substitutes phenylcarbamoylamino with a dichloroanilino-phenylacetyl group. This structural difference enhances COX selectivity but introduces halogen-related toxicity risks .

2-(Carbamoylamino)-2-phenylacetic Acid

Structure: A phenylglycine derivative with a carbamoylamino group at the α-position (CAS 82264-50-4) . Properties:

  • Solubility : Likely moderate due to polar carbamoyl and carboxylic acid groups.
  • Applications: Intermediate in peptide synthesis or urea-based pharmaceuticals. However, both compounds utilize carbamoyl groups for hydrogen bonding .

Boc-Aminooxyacetic Acid

Structure: 2-[(tert-Butoxycarbonyl)aminooxy]acetic acid (CAS 42989-85-5) . Properties:

  • Role: Protected form of aminooxyacetic acid, used in bioconjugation and click chemistry.
  • Stability: Boc group enhances stability during synthesis. Comparison: The Boc-protected derivative lacks the phenylcarbamoyl group but shares the aminooxyacetic acid core. Deprotection yields aminooxyacetic acid, which may exhibit similar reactivity to the target compound .

Structural and Functional Data Table

Compound Molecular Formula Key Functional Groups Solubility Biological Activity Reference
2-(Phenylcarbamoylamino)oxyacetic acid* C₉H₁₀N₂O₄ Phenylcarbamoyl, oxyacetic acid Theoretical: Moderate Hypothesized protein binding
Lornoxicam C₁₃H₁₀Cl₂N₂O₄S Dichlorophenyl, oxyacetic acid Insoluble NSAID, COX inhibition
Aceclofenac C₁₆H₁₃Cl₂NO₄ Dichloroanilino, oxyacetic acid Low COX-2 selectivity
Boc-Aminooxyacetic Acid C₇H₁₃NO₅ Boc-protected aminooxyacetic acid Soluble in organic solvents Bioconjugation reagent

*Hypothetical structure based on analogous compounds.

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